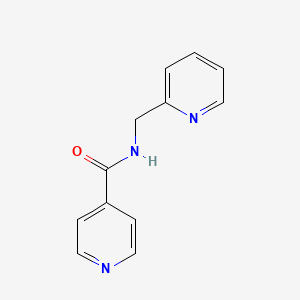

N-(Pyridin-2-ylmethyl)isonicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(Pyridin-2-ylmethyl)isonicotinamide is an organic compound with the molecular formula C12H11N3O and a molecular weight of 213.24 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of both pyridine and isonicotinamide moieties, which contribute to its unique chemical properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(Pyridin-2-ylmethyl)isonicotinamide typically involves the reaction of 2-aminopyridine with isonicotinoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the reaction conditions can be optimized to minimize the formation of by-products and reduce the need for extensive purification steps .

Analyse Des Réactions Chimiques

Types of Reactions

N-(Pyridin-2-ylmethyl)isonicotinamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous or organic solvent, typically at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in anhydrous ether, under reflux conditions.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Reduced derivatives with hydrogenated pyridine or isonicotinamide rings.

Substitution: Substituted derivatives with various functional groups replacing the original moieties.

Applications De Recherche Scientifique

N-(Pyridin-2-ylmethyl)isonicotinamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with metal ions.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and catalysts for various chemical processes.

Mécanisme D'action

The mechanism of action of N-(Pyridin-2-ylmethyl)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique reactivity and biological activity, depending on the nature of the metal ion and the coordination environment . Additionally, the compound’s ability to undergo various chemical reactions allows it to modulate biological pathways and exert therapeutic effects.

Comparaison Avec Des Composés Similaires

N-(Pyridin-2-ylmethyl)isonicotinamide can be compared with other similar compounds, such as:

N-(Pyridin-2-yl)amides: These compounds share the pyridine moiety but differ in the nature of the amide group. They exhibit similar reactivity and applications but may have different biological activities.

Isonicotinamide derivatives: Compounds with variations in the isonicotinamide moiety, which can lead to differences in chemical properties and reactivity.

Pyridine-based ligands: These compounds have a pyridine ring and are used in coordination chemistry and catalysis.

This compound stands out due to its unique combination of pyridine and isonicotinamide moieties, which contribute to its distinct chemical properties and wide range of applications.

Activité Biologique

N-(Pyridin-2-ylmethyl)isonicotinamide is a derivative of isonicotinamide that has garnered attention due to its potential biological activities, particularly in the fields of anti-infectives and anticancer therapies. This article aims to explore the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy against specific pathogens, and potential therapeutic applications.

- Molecular Formula : C11H9N3O

- Molecular Weight : 199.21 g/mol

- Structure : The compound features a pyridine ring and an isonicotinamide moiety, contributing to its biological activity.

Recent studies have indicated that this compound exhibits several mechanisms that contribute to its biological effects:

- Inhibition of Pathogen Growth : The compound has shown significant activity against Leishmania donovani, with a 50% inhibitory concentration (IC50) of 38.5 µg/mL for promastigotes and 86.4 µg/mL for intracellular amastigotes . This suggests that it may serve as a potential antileishmanial agent.

- Cytokine Modulation : Treatment with this compound has been associated with increased levels of pro-inflammatory cytokines such as IL-12 and TNF-α in infected macrophages, indicating its role in enhancing the immune response against infections .

- Reactive Oxygen Species (ROS) Production : The compound significantly increases ROS levels in treated macrophages, which is crucial for effective pathogen clearance .

Antileishmanial Activity

The compound has demonstrated potent antileishmanial properties, particularly against Leishmania donovani. In vitro studies revealed that treatment with this compound resulted in:

- A reduction of parasite burden by over 85% at a concentration of 120 µg/mL.

- Enhanced generation of nitric oxide (NO), which plays a vital role in macrophage-mediated killing of intracellular parasites .

Safety Profile

Toxicity assessments indicate that this compound does not exhibit acute toxicity at high doses (up to 2000 mg/kg in animal models). This safety profile is critical for its development as a therapeutic agent .

Case Studies and Research Findings

A selection of research findings highlights the biological activity and therapeutic potential of this compound:

Propriétés

IUPAC Name |

N-(pyridin-2-ylmethyl)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c16-12(10-4-7-13-8-5-10)15-9-11-3-1-2-6-14-11/h1-8H,9H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZVUCHYHMFFKFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC(=O)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.